molecular formula C8H11N3O3 B8507302 2-Nitro-1-(oxan-2-yl)-1H-imidazole CAS No. 88135-08-4

2-Nitro-1-(oxan-2-yl)-1H-imidazole

Cat. No. B8507302
Key on ui cas rn: 88135-08-4
M. Wt: 197.19 g/mol
InChI Key: XJKIBOPVLUIUSY-UHFFFAOYSA-N
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Patent
US04462992

Procedure details

A suspension of 0.113 g (1.0 mmol) of 2-nitroimidazole and 10 ml of 2,3-dihydropyran was stirred at 80° C. in the presence of 5 mg of p-toluenesulfonic acid for 1 hr. according to the procedure of Robins et al. [J. Am. Chem. Soc 83, 2574 (1961)]. The excess of 2,3-dihydropyran was removed under reduced pressure. The residue was chromatographed on silica gel by elution with ethyl acetate-benzene mixture (employing a gradient from 9:1 to 1:1) to provide 0.165 g (83.7%) of the title compound, which was recrystallized from petroleum ether, mp 50° C.
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Yield
83.7%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:20]1[CH:25]=[CH:24][CH2:23][CH2:22][CH2:21]1>>[O:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.113 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess of 2,3-dihydropyran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel by elution with ethyl acetate-benzene mixture (

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)N1C(=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.165 g
YIELD: PERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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